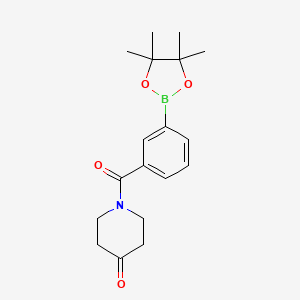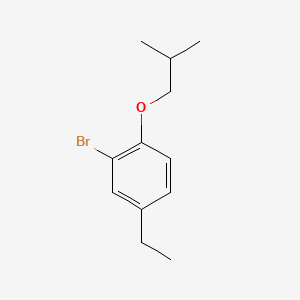![molecular formula C13H14BrNO B8231855 3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone](/img/structure/B8231855.png)
3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo[310]hexan-3-yl(2-bromo-4-methylphenyl)methanone is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone typically involves the cyclopropanation of alkenes or enynes. One common method is the metal-mediated cyclopropanation domino reaction, which utilizes metal carbene species generated in situ in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another approach involves the base-promoted intramolecular addition of alkenes, which delivers conformationally restricted aza [3.1.0]bicycles .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic methods, such as the metal-catalyzed cyclization of 1,5- and 1,6-enynes. These methods provide high yields and diastereoselectivities, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, base-promoted conditions for intramolecular additions, and photochemical decomposition for specific substitutions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclopropanation reaction can yield highly substituted aza [3.1.0]bicycles, while oxidation and reduction reactions can introduce or remove functional groups, respectively .
科学的研究の応用
3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone has a wide range of scientific research applications:
作用機序
The mechanism by which 3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an alkylating agent, binding to DNA and disrupting cellular processes . The compound’s bicyclic structure allows it to fit into specific binding sites, making it effective in targeting particular enzymes or receptors .
類似化合物との比較
Similar Compounds
Duocarmycin SA: Known for its antitumor activity through DNA alkylation.
Yatakemycin: Another DNA-alkylating agent with potent biological activity.
CC-1065: A well-known bioactive molecule that also targets DNA.
Uniqueness
What sets 3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone apart from these similar compounds is its specific substitution pattern and the presence of the bromo and methyl groups on the phenyl ring. These modifications can influence its reactivity and binding affinity, potentially leading to unique biological activities and applications .
特性
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(2-bromo-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-8-2-3-11(12(14)4-8)13(16)15-6-9-5-10(9)7-15/h2-4,9-10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWNKWSAGVCFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC3CC3C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














